Bienvenue dans la boutique en ligne BenchChem!

7-METHOXY-5-METHYL-1H-INDAZOLE

Neuronal nitric oxide synthase Indazole NOS inhibitors Isomeric methoxyindazoles

7-Methoxy-5-methyl-1H-indazole (CAS 1360886-36-7) is a small-molecule heterocyclic building block (C₉H₁₀N₂O, MW 162.19 g/mol) belonging to the 1H-indazole class. It is characterized by a methoxy group at position 7 and a methyl group at position 5, a dual-substitution pattern that distinguishes it from both mono-substituted indazoles and the widely studied 7-nitroindazole (7-NI).

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B1494416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-METHOXY-5-METHYL-1H-INDAZOLE
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)OC)NN=C2
InChIInChI=1S/C9H10N2O/c1-6-3-7-5-10-11-9(7)8(4-6)12-2/h3-5H,1-2H3,(H,10,11)
InChIKeyCDUISYFVPCSZIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 7-Methoxy-5-methyl-1H-indazole (CAS 1360886-36-7) – A Dual-Substituted Indazole Scaffold for Kinase Inhibitor and NOS Modulator Research


7-Methoxy-5-methyl-1H-indazole (CAS 1360886-36-7) is a small-molecule heterocyclic building block (C₉H₁₀N₂O, MW 162.19 g/mol) belonging to the 1H-indazole class . It is characterized by a methoxy group at position 7 and a methyl group at position 5, a dual-substitution pattern that distinguishes it from both mono-substituted indazoles and the widely studied 7-nitroindazole (7-NI) [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting protein kinases and nitric oxide synthase (NOS) isoforms.

Why 7-Methoxy-5-methyl-1H-indazole Cannot Be Replaced by 7-Methoxyindazole or 5-Methyl-1H-indazole in Target-Oriented Synthesis


Generic substitution of 7-methoxy-5-methyl-1H-indazole with simpler mono-substituted analogs (e.g., 7-methoxyindazole or 5-methyl-1H-indazole) fails because the precise 5-Me/7-MeO dual-substitution pattern dictates both the compound's electron density distribution on the indazole core and its steric profile, which are critical for structure-activity relationships in kinase and NOS inhibitor programs [1]. In isomeric methoxyindazole series, only the 7-methoxy isomer retains meaningful NOS inhibitory activity, while 5- and 6-methoxy isomers are essentially inactive, demonstrating that even single-position alterations abolish target engagement [2]. Consequently, procurement of the exact 5-methyl-7-methoxy substitution pattern is non-negotiable for SAR continuity.

Quantitative Differentiation Evidence: 7-Methoxy-5-methyl-1H-indazole vs. Closest Analogs


NOS Inhibitory Selectivity: 7-Methoxy-5-methyl-1H-indazole vs. 7-Methoxyindazole Baseline

The closest structurally characterized analog, 7-methoxyindazole (7-MI), inhibits recombinant neuronal NOS (nNOS) with an IC₅₀ in the low micromolar range (approximately 5–20 µM) and displays selectivity for constitutive NOS isoforms (nNOS and eNOS) over inducible NOS (iNOS), which is almost insensitive [1]. By contrast, 5-methoxyindazole and 6-methoxyindazole are virtually inactive against all three NOS isoforms (IC₅₀ > 100 µM) [1]. 7-Methoxy-5-methyl-1H-indazole, bearing an additional electron-donating methyl group at position 5, is predicted to further modulate the electron density of the indazole ring and alter binding affinity. However, no direct enzymatic IC₅₀ data for 7-methoxy-5-methyl-1H-indazole are publicly available; the existing evidence is class-level inference from the 7-MI scaffold.

Neuronal nitric oxide synthase Indazole NOS inhibitors Isomeric methoxyindazoles

Kinase Inhibitor Scaffold Specificity: 5-Methyl-7-methoxy vs. 5-Unsubstituted Indazoles in c-MET Binding

A co-crystal structure of the c-MET kinase domain (PDB: 7b44) reveals that a 5-methoxy-1H-indazole fragment occupies the adenine-binding pocket with the methoxy group making key hydrogen-bond interactions [1]. The 5-methyl substitution present in 7-methoxy-5-methyl-1H-indazole is expected to alter the steric and electronic environment at the hinge-binding region relative to the unsubstituted or 5-methoxy parent fragments. Quantitative comparison of binding affinities is not available for the exact compound; the evidence is cross-study comparable based on the 5-methoxyindazole co-crystal data.

c-MET kinase Indazole kinase inhibitors Structure-based drug design

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

Computational prediction (SwissADME) estimates that 7-methoxy-5-methyl-1H-indazole has a consensus Log Pₒ/w of approximately 2.1, compared to approximately 1.6 for 7-methoxyindazole (lacking the 5-methyl group) and approximately 1.4 for 5-methyl-1H-indazole (lacking the 7-methoxy group) [1]. The higher lipophilicity of the dual-substituted compound may confer improved membrane permeability but also potentially increased metabolic liability. 7-Methoxy-5-methyl-1H-indazole possesses two hydrogen-bond acceptors (methoxy oxygen, indazole N2) and one hydrogen-bond donor (indazole N1-H), identical to 7-methoxyindazole, indicating comparable hydrogen-bonding capacity [1].

Physicochemical properties Lipophilicity Drug-likeness prediction

Procurement-Relevant Application Scenarios for 7-Methoxy-5-methyl-1H-indazole


Medicinal Chemistry SAR Probe for Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Optimization

Based on the established nNOS inhibitory activity of 7-methoxyindazole [1], 7-methoxy-5-methyl-1H-indazole serves as a key SAR probe to evaluate the effect of 5-position methylation on NOS isoform selectivity and potency. This exact compound is required to determine whether the additional methyl group enhances or diminishes nNOS binding relative to the 7-MI baseline.

Kinase Inhibitor Fragment Library Expansion for c-MET and Related Tyrosine Kinases

Given the co-crystallization of 5-methoxyindazole with c-MET [1], the 5-methyl-7-methoxy variant is a logical fragment for kinase inhibitor libraries. Its distinct substitution pattern allows medicinal chemists to probe steric tolerance in the hinge-binding region and generate novel intellectual property distinct from the 5-methoxyindazole series.

Synthetic Intermediate for Patent-Protected Indazole-Based Therapeutic Candidates

Indazole patents such as US-6531491-B1 describe broad kinase inhibitor claims [1]. 7-Methoxy-5-methyl-1H-indazole is a commercially available building block that provides the precise substitution pattern needed to synthesize claimed compounds, reducing internal synthetic burden and accelerating hit-to-lead timelines.

Quote Request

Request a Quote for 7-METHOXY-5-METHYL-1H-INDAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.